molecular formula C11H22N2O3 B2394736 Tert-butyl 3-(4-aminobutanoylamino)propanoate CAS No. 2377033-46-8

Tert-butyl 3-(4-aminobutanoylamino)propanoate

Cat. No.: B2394736
CAS No.: 2377033-46-8
M. Wt: 230.308
InChI Key: VTCMLTGQNDUTQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(4-aminobutanoylamino)propanoate is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 3-(4-aminobutanoylamino)propanoate and similar compounds have been synthesized and characterized for various applications. One study focused on the synthesis of oleic acid-based heterolipids using tert-butyl acrylate and 3-amino-1-propanol, which showed potential for use in self-microemulsifying drug delivery systems for parenteral delivery (Kalhapure & Akamanchi, 2012).

Catalysis and Chemical Reactions

Tert-butyl derivatives have been used in various chemical reactions. For instance, studies have explored the reactions of chiral 2-(tert-butyl)-2H,4H-1,3-dioxin-4-ones bearing functional groups in the 6-Position and diastereoselective catalytic hydrogenation (Noda & Seebach, 1987). Additionally, tert-butyl aminocarbonate, a compound that can acylate amines, has been synthesized, representing a new type of compound useful in chemical synthesis (Harris & Wilson, 1983).

Pharmaceutical and Drug Development

In the pharmaceutical field, tert-butyl derivatives have been used in drug development. For example, an efficient synthesis of an antiviral drug intermediate using an enhanced short-chain dehydrogenase in an aqueous-organic solvent system was reported, demonstrating the utility of these compounds in medicinal chemistry (Wu et al., 2019).

Biotechnology and Bioengineering

In biotechnology, tert-butyl derivatives have been explored for the production of chemicals from carbon dioxide. A study demonstrated the metabolic engineering of cyanobacteria for 1-butanol production from CO2, indicating the potential of these compounds in sustainable chemical production (Lan & Liao, 2011).

Mechanism of Action

The mechanism of action of “Tert-butyl 3-(4-aminobutanoylamino)propanoate” is not documented in the available literature . The compound’s effects would depend on its specific chemical structure and the biological system in which it is used.

Safety and Hazards

The safety and hazards associated with “Tert-butyl 3-(4-aminobutanoylamino)propanoate” are not documented in the available literature . As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination.

Future Directions

The future directions for research on “Tert-butyl 3-(4-aminobutanoylamino)propanoate” are not specified in the available literature . Potential areas of interest could include the synthesis of the compound, determination of its physical and chemical properties, and exploration of its potential applications.

Properties

IUPAC Name

tert-butyl 3-(4-aminobutanoylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)6-8-13-9(14)5-4-7-12/h4-8,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCMLTGQNDUTQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNC(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.